The synthesis of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be achieved through several methods, typically involving the reaction of 7-fluorobenzofuran with 2,2-dimethylpropan-1-one. The following general steps outline a common synthetic pathway:
The molecular structure of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one features a benzofuran ring substituted with a fluorine atom at the 7-position and a bulky dimethylpropan-1-one moiety. Its structural representation can be described using various notations:
CC(C)(C)C(=O)C1=CC=C(O1)F
InChI=1S/C13H13FO2/c1-9(2,3)8(14)7-5-4-6-11-10(8)12-13(11)15/h4-7H,1-3H3
The compound exhibits a complex three-dimensional conformation due to steric hindrance introduced by the dimethyl groups.
1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can participate in various chemical reactions typical of ketones and aromatic compounds:
The mechanism of action for 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is primarily defined by its interaction with biological targets when explored for pharmaceutical applications. While specific mechanisms are still under investigation, potential actions may include:
The physical properties of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one include:
Chemical properties include:
The applications of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one span several scientific fields:
The benzofuran scaffold is typically constructed via intramolecular C–O or C–C bond-forming reactions. Transition-metal catalysis has emerged as a cornerstone for efficient benzofuran synthesis:
Table 1: Catalytic Systems for Benzofuran Core Synthesis
Catalyst | Ligand/Additive | Substrate | Yield (%) | Key Advantage |
---|---|---|---|---|
CuI | KOH, KI | o-Fluorophenylacetylene | 70–91 | Solvent compatibility (DMSO) |
Pd₂dba₃ | Bippyphos | o-Iodophenylacetylene | 58–94 | Ambient temperature, aerobic |
FeCl₃ | Cs₂CO₃ | o-Bromobenzyl ketone | 60–85 | Low-cost catalyst |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: